molecular formula C24H17Br2ClN2 B10935675 3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10935675
M. Wt: 528.7 g/mol
InChI Key: OOMWZFQFIBZHIR-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of bromophenyl groups: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the ethenylbenzyl group: This step involves the reaction of the pyrazole derivative with ethenylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition reactions: The ethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic substitution: Lewis acids such as aluminum chloride or iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield derivatives with various functional groups, while oxidation of the ethenyl group can produce epoxides or diols.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the ethenylbenzyl group may facilitate its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethenylbenzyl group in 3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole distinguishes it from similar compounds. This group can participate in additional chemical reactions, such as polymerization or cross-linking, which can enhance its utility in various applications. Additionally, the combination of bromine, chlorine, and ethenylbenzyl groups may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H17Br2ClN2

Molecular Weight

528.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H17Br2ClN2/c1-2-16-3-5-17(6-4-16)15-29-24(19-9-13-21(26)14-10-19)22(27)23(28-29)18-7-11-20(25)12-8-18/h2-14H,1,15H2

InChI Key

OOMWZFQFIBZHIR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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